molecular formula C22H26ClN3O4 B277845 N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No. B277845
M. Wt: 431.9 g/mol
InChI Key: ZPYAIZDUZFUAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential as a treatment for B-cell malignancies.

Mechanism of Action

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. This pathway plays a critical role in the development and survival of B-cells, and dysregulation of this pathway has been implicated in the pathogenesis of B-cell malignancies. By inhibiting BTK, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide disrupts this pathway and induces apoptosis (cell death) in B-cells.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to induce apoptosis in B-cells in vitro and in vivo. In addition, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the proliferation of B-cells and to decrease the levels of pro-survival proteins in B-cells. N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to decrease the levels of cytokines and chemokines that promote the survival and proliferation of B-cells.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is its specificity for BTK, which reduces the risk of off-target effects. In addition, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has shown promising results in preclinical studies and is currently being investigated in clinical trials. However, one limitation of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is its potential toxicity, particularly in the context of long-term treatment. Further studies are needed to evaluate the safety and efficacy of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide in humans.

Future Directions

There are several potential future directions for research on N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide. One area of interest is the development of combination therapies that include N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide, as this approach has shown promising results in preclinical studies. Another area of interest is the identification of biomarkers that can predict response to N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide, which could help to personalize treatment for patients. Finally, further studies are needed to evaluate the safety and efficacy of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide in humans, particularly in the context of long-term treatment.

Synthesis Methods

The synthesis of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide involves several steps, including the coupling of 4-(4-propanoylpiperazin-1-yl)aniline with 3-chloro-4-nitrophenyl acetic acid, followed by reduction of the nitro group to the corresponding amine. The resulting amine is then coupled with 2-(4-methoxyphenoxy)acetic acid to yield the final product.

Scientific Research Applications

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been the subject of extensive preclinical research, with studies demonstrating its efficacy against a range of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has also shown synergistic effects when used in combination with other drugs, such as venetoclax and rituximab.

properties

Product Name

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

Molecular Formula

C22H26ClN3O4

Molecular Weight

431.9 g/mol

IUPAC Name

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C22H26ClN3O4/c1-3-22(28)26-12-10-25(11-13-26)20-9-4-16(14-19(20)23)24-21(27)15-30-18-7-5-17(29-2)6-8-18/h4-9,14H,3,10-13,15H2,1-2H3,(H,24,27)

InChI Key

ZPYAIZDUZFUAFL-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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